(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride

Description

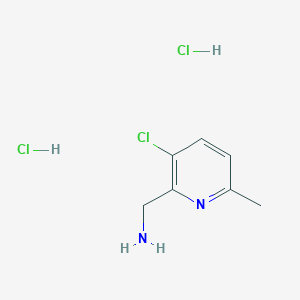

(3-Chloro-6-methylpyridin-2-yl)methanamine dihydrochloride is a pyridine derivative featuring a chlorine atom at position 3, a methyl group at position 6, and an aminomethyl group at position 2, with two hydrochloride counterions. The dihydrochloride salt form enhances water solubility, making it advantageous for biological applications. Substituent positions and electronic effects (e.g., chloro’s electron-withdrawing nature) influence its reactivity and physicochemical properties .

Propriétés

IUPAC Name |

(3-chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOSKWIDWOQPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride typically involves the chlorination of 6-methylpyridin-2-ylmethanamine. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Applications De Recherche Scientifique

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares key features of (3-Chloro-6-methylpyridin-2-yl)methanamine dihydrochloride with analogous pyridine derivatives:

*Calculated data inferred from analogs.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs.

- Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (), critical for drug formulation .

Steric and Positional Effects :

Research Findings and Trends

- Positional Isomerism: Minor changes in substituent positions (e.g., 2-Cl vs. 3-Cl) significantly alter biological activity. For example, 2-substituted pyridines often show higher receptor selectivity .

- Solubility vs. Bioavailability : Dihydrochloride salts improve solubility but may increase hygroscopicity, requiring specialized formulation .

- Emerging Analogs : Bromine-substituted derivatives () offer unique reactivity for cross-coupling reactions, expanding synthetic utility .

Activité Biologique

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with significant biological activity, primarily due to its interaction with various enzymes and receptors. This article explores the compound's synthesis, biological mechanisms, and applications in research, supported by data tables and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 229.53 g/mol

- IUPAC Name : this compound

This compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is vital for biological assays and applications in biochemical research .

Synthesis

The synthesis of this compound involves chlorination of 6-methylpyridin-2-ylmethanamine. The reaction conditions generally include:

- Reagents : Hydrochloric acid for forming the dihydrochloride salt.

- Method : Chlorination followed by purification to achieve high yield and purity .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to act as a ligand for various enzymes and receptors. Its mechanism of action includes:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Binding Studies : It has been utilized in studies assessing ligand-receptor interactions, providing insights into potential therapeutic applications .

Applications in Research

The compound has been employed in various scientific fields:

- Biochemistry : As a tool for studying enzyme kinetics and interactions.

- Pharmacology : Investigating potential therapeutic effects against diseases by modulating enzyme activity.

- Synthetic Chemistry : Serving as a building block for more complex molecular structures .

Case Studies

Several studies highlight the compound's biological relevance:

Case Study 1: Enzyme Interaction

A study investigated the interaction of (3-Chloro-6-methylpyridin-2-yl)methanamine with a specific enzyme involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting potential therapeutic implications in metabolic disorders .

Case Study 2: Ligand Binding

Research focused on the binding affinity of this compound to various receptors, demonstrating its potential as a lead compound in drug discovery. The binding studies revealed that the substitution pattern on the pyridine ring plays a crucial role in determining the binding efficiency .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| (3-Chloropyrazin-2-yl)methanamine | Contains a pyrazine ring instead of pyridine | Different reactivity due to ring structure |

| (5-Chloro-6-methylpyridin-2-yl)methanamine | Different substitution pattern on the pyridine ring | Variation in biological activity based on position |

| 5-Methylpyridin-2-yl)methanamine | Lacks chlorine atom | Less reactive in certain substitution reactions |

The distinct substitution pattern of (3-Chloro-6-methylpyridin-2-yl)methanamine enhances its reactivity and biological activity, making it particularly useful for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.